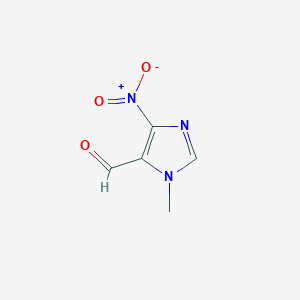

1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde

CAS No.: 85012-73-3

Cat. No.: VC2453977

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85012-73-3 |

|---|---|

| Molecular Formula | C5H5N3O3 |

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 3-methyl-5-nitroimidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3 |

| Standard InChI Key | VWTGGHMOJLORHA-UHFFFAOYSA-N |

| SMILES | CN1C=NC(=C1C=O)[N+](=O)[O-] |

| Canonical SMILES | CN1C=NC(=C1C=O)[N+](=O)[O-] |

Introduction

Chemical Properties and Structure

Molecular Identity and Structure

1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde (CAS No. 85012-73-3) contains an imidazole core structure with three key functional groups: a methyl group at the N-1 position, a nitro group at the C-4 position, and an aldehyde group at the C-5 position. These functional groups contribute significantly to the compound's chemical reactivity and biological activity . The compound belongs to the nitroimidazole class, which is known for its wide range of pharmaceutical applications.

Physical and Chemical Properties

The key physical and chemical properties of 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 85012-73-3 |

| Molecular Formula | C₅H₅N₃O₃ |

| Molecular Weight | 155.11 g/mol |

| PubChem CID | 13043008 |

| Structure | Heterocyclic with imidazole core |

| Functional Groups | Methyl, nitro, aldehyde |

The compound features several synonyms in the scientific literature, including 3-methyl-5-nitro-3H-imidazole-4-carbaldehyde, illustrating different numbering conventions for the imidazole ring .

Spectroscopic Characteristics

While specific spectroscopic data for 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde is limited in the available literature, related imidazole derivatives have been extensively characterized using various spectroscopic techniques. For similar compounds, characteristic spectral features include:

-

¹H NMR signals for the aldehyde proton typically appearing as a singlet at approximately 9.7-9.8 ppm

-

Methyl group protons generally showing as a singlet around 2.4-3.6 ppm

-

IR spectra commonly featuring strong absorption bands for the aldehyde C=O stretch (1650-1700 cm⁻¹) and nitro group (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹)

Synthesis Methods

General Synthetic Approaches

Chemical Reactivity

Reactivity of Functional Groups

The three functional groups present in 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde contribute to its diverse chemical reactivity:

-

Aldehyde group: Highly reactive toward nucleophilic addition reactions, making it valuable for further functionalization

-

Nitro group: Can undergo reduction to form amino derivatives, which is particularly relevant to its biological activity

-

Imidazole ring: Provides sites for further substitution and participates in various chemical transformations

Nucleophilic Addition Reactions

The aldehyde functionality at position 5 makes 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde particularly suitable for nucleophilic addition reactions. These reactions can be utilized to create a variety of derivatives with enhanced or tailored biological activities.

For instance, the compound can undergo condensation reactions with various nucleophiles, including amines, thiols, and hydroxylamine, to form imines, thioimines, and oximes, respectively. These transformations have been exploited in the synthesis of biologically active derivatives of nitroimidazoles .

Biological Activities and Applications

Antimicrobial Properties

Nitroimidazole derivatives, including compounds related to 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde, have demonstrated significant antimicrobial activity. The compound serves as a valuable building block for synthesizing more complex molecules with enhanced antimicrobial properties .

Research has shown that derivatives synthesized from 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, such as (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran-3(2H)-ones, exhibit activity against both Gram-positive bacteria (including Staphylococcus aureus, methicillin-resistant S. aureus, Staphylococcus epidermidis, and Bacillus subtilis) and Gram-negative bacteria (such as Klebsiella pneumoniae) .

Antiparasitic Activity

1-Methyl-4-nitro-1H-Imidazole-5-carbaldehyde and its derivatives have shown potential as antiparasitic agents. The mechanism of action may involve interference with metabolic pathways in target parasites. These compounds are particularly interesting in the context of developing new treatments for parasitic infections, including those that have developed resistance to existing drugs.

Pharmacological Mechanism

Mode of Action

The biological activity of nitroimidazoles, including derivatives of 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde, is primarily attributed to the reduction of the nitro group under anaerobic conditions. This reduction process generates reactive intermediates that can interact with various cellular components, particularly DNA .

The mechanism typically involves:

-

Anaerobic 1-electron reduction of the nitro group to form a nitro radical anion

-

Decomposition of this unstable radical anion to produce a nitrite anion and an imidazole radical

-

Interaction of these reactive species with cellular components, leading to inhibition of DNA synthesis and DNA strand breaks

Selectivity and Toxicity

The selective toxicity of nitroimidazole compounds toward anaerobic organisms is a key factor in their therapeutic utility. This selectivity arises from the requirement for anaerobic conditions to facilitate the reduction of the nitro group. In aerobic environments, the nitro radical anion can be reoxidized by oxygen, preventing the formation of toxic species .

Research Findings and Applications

Hybrid Molecules

Recent research has focused on developing hybrid molecules that incorporate the 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde scaffold. For example, researchers have synthesized (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran-3(2H)-ones by reacting 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde with benzofuran-3(2H)-ones in acetic anhydride in the presence of sodium acetate at 100°C for 1.5 hours, obtaining yields ranging from 26% to 62% .

Addressing Antimicrobial Resistance

One significant area of research involves developing compounds to overcome resistance to established antimicrobial agents. For instance, metronidazole resistance has been observed in many pathogenic Gram-negative anaerobic bacteria, including carbapenem-resistant Pseudomonas aeruginosa, Klebsiella pneumoniae, and others .

To address this challenge, researchers have explored the synthesis of metronidazole/1,2,3-triazole conjugates and tested their antibacterial activity against both Gram-negative bacteria (Escherichia coli and P. aeruginosa) and Gram-positive bacteria (S. aureus) .

Future Directions

Synthetic Optimization

Future research may focus on optimizing the synthesis of 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde to improve yield, purity, and scalability. This could involve exploring alternative reaction conditions, catalysts, or synthetic routes.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would provide valuable insights into how structural modifications affect the biological activity of 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde derivatives. This understanding could guide the rational design of more potent and selective compounds.

Expansion of Therapeutic Applications

Given the versatility of 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde as a synthetic intermediate, future research may explore its utility in developing treatments for a broader range of conditions beyond antimicrobial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume